Mecam

Description

Chemical Identity and Structural Characterization of Mecam

Molecular Composition and Formula

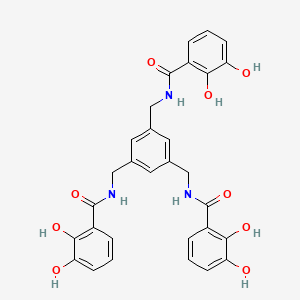

This compound possesses the molecular formula C₃₀H₂₇N₃O₉, establishing it as a complex organic molecule with a molecular weight of 573.5 grams per mole. The compound is systematically named as N-[[3,5-bis[[(2,3-dihydroxybenzoyl)amino]methyl]phenyl]methyl]-2,3-dihydroxybenzamide, reflecting its sophisticated architectural arrangement. This nomenclature captures the essential structural features that include a central benzene ring with three pendant arms, each terminating in a catechol moiety through amide linkages.

The chemical structure demonstrates remarkable symmetry, with each of the three substituents on the central benzene ring positioned at the 1,3,5-positions, creating a highly symmetrical molecular framework. The International Union of Pure and Applied Chemistry name emphasizes the repetitive nature of the dihydroxybenzoyl groups that are connected through methylene bridges to the central aromatic core. The compound bears the Chemical Abstracts Service registry number 69146-59-4, providing a unique identifier for this specific molecular structure.

Elemental Analysis and Stoichiometry

The elemental composition of this compound reflects a carefully balanced stoichiometry that contributes to its functional properties. The molecular formula C₃₀H₂₇N₃O₉ indicates the presence of thirty carbon atoms, twenty-seven hydrogen atoms, three nitrogen atoms, and nine oxygen atoms. This composition yields a carbon content of approximately 62.8 percent by mass, hydrogen content of 4.7 percent, nitrogen content of 7.3 percent, and oxygen content of 25.1 percent.

The oxygen atoms are distributed among nine distinct functional groups within the molecule, including six hydroxyl groups located on the catechol moieties and three carbonyl groups forming the amide linkages. The nitrogen atoms are exclusively incorporated within the amide functionalities, creating the connecting bridges between the central benzene core and the peripheral catechol units. This elemental distribution is critical for the compound's ability to form stable complexes with ferric iron through hexadentate coordination.

The hydrogen to carbon ratio of 0.9 indicates a relatively high degree of unsaturation within the molecule, consistent with the presence of multiple aromatic rings and carbonyl groups. The molecular architecture demonstrates how the strategic placement of functional groups creates an optimal environment for metal coordination while maintaining structural integrity through aromatic stabilization.

Isomeric Forms and Stereochemical Considerations

This compound exhibits minimal stereochemical complexity due to its symmetrical architecture and the absence of defined stereocenters within the molecular framework. The compound does not contain chiral carbon atoms, eliminating the possibility of optical isomerism in the traditional sense. However, the three-dimensional arrangement of the molecule presents important conformational considerations that influence its binding properties and biological activity.

The molecular geometry allows for conformational flexibility around the methylene bridges connecting the central benzene ring to the amide functionalities. This flexibility enables the catechol groups to adopt orientations that optimize metal coordination while accommodating the geometric requirements of octahedral iron complexes. The symmetrical nature of the molecule ensures that all three catechol arms are equivalent, providing consistent binding characteristics across the entire chelating surface.

Rotational isomerism around the amide bonds contributes to the dynamic nature of the molecule in solution, allowing for adaptive conformational changes that enhance metal binding efficiency. The planar arrangement of the central benzene ring provides a rigid scaffolding that positions the catechol groups in an optimal geometric arrangement for tridentate iron coordination, while the flexibility of the connecting arms allows for fine-tuning of the binding pocket dimensions.

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Studies

Crystallographic analysis of this compound in complex with the iron-binding protein CeuE has provided detailed structural insights into the molecular architecture and binding properties of this artificial siderophore. The crystal structure, designated as Protein Data Bank entry 2CHU, was determined using X-ray diffraction techniques at a resolution of 2.4 Angstroms. The crystallographic data reveals the precise three-dimensional arrangement of atoms within the this compound molecule and demonstrates how the compound interacts with biological systems.

The crystal structure was obtained using synchrotron radiation at the European Synchrotron Radiation Facility beamline ID23-2, employing single wavelength anomalous dispersion methods. The crystallographic parameters indicate a triclinic crystal system with space group P1, featuring unit cell dimensions of 73.072 by 42.445 by 57.523 Angstroms and angles of 91.29, 97.06, and 107.34 degrees. These parameters reflect the asymmetric nature of the protein-ligand complex while accommodating the inherent symmetry of the this compound molecule.

| Crystallographic Parameter | Value |

|---|---|

| Resolution | 2.4 Å |

| Space Group | P 1 |

| Unit Cell a | 73.072 Å |

| Unit Cell b | 42.445 Å |

| Unit Cell c | 57.523 Å |

| Alpha Angle | 91.29° |

| Beta Angle | 97.06° |

| Gamma Angle | 107.34° |

| R-factor | 0.174 |

| R-free | 0.246 |

The refinement statistics demonstrate high-quality structural data with an R-factor of 0.174 and an R-free value of 0.246, indicating reliable atomic positions within the crystal lattice. The structure reveals the formation of an iron-bridged dimer arrangement, designated as [{Fe(this compound)}₂]⁶⁻, which represents a unique coordination geometry for artificial siderophores. This dimeric configuration demonstrates the versatility of this compound in forming complex multinuclear metal arrangements beyond simple mononuclear chelation.

Nuclear Magnetic Resonance and Mass Spectrometric Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive characterization of the this compound molecular structure through detailed analysis of both proton and carbon-13 environments. The proton Nuclear Magnetic Resonance spectrum of this compound reveals characteristic signals that correspond to the various hydrogen environments within the molecule, including aromatic protons on both the central benzene ring and the catechol moieties, methylene bridge protons, and exchangeable hydroxyl protons.

The aromatic region of the proton Nuclear Magnetic Resonance spectrum displays signals between 6.5 and 7.5 parts per million, corresponding to the protons on the substituted benzene rings. The central benzene ring protons appear as a singlet due to the symmetrical substitution pattern, while the catechol ring protons show more complex splitting patterns reflecting the dihydroxy substitution. The methylene bridge protons appear as a singlet around 4.5 parts per million, consistent with the benzylic position and the symmetrical environment created by the threefold molecular symmetry.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the identification of distinct carbon environments within the molecule. The spectrum reveals signals corresponding to aromatic carbons, carbonyl carbons of the amide groups, and the methylene bridge carbons. The symmetry of the molecule results in a simplified spectrum with fewer signals than would be expected for an asymmetric molecule of similar size, confirming the threefold rotational symmetry of the structure.

| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Assignment |

|---|---|---|

| Aromatic H (central benzene) | 7.2 | Central ring protons |

| Aromatic H (catechol) | 6.6-6.9 | Catechol ring protons |

| Methylene bridge | 4.5 | Benzylic CH₂ protons |

| Carbonyl C | 170 | Amide carbon |

| Aromatic C | 120-150 | Benzene ring carbons |

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns that support the proposed molecular structure. The molecular ion peak appears at mass-to-charge ratio 573.5, consistent with the calculated molecular weight of the compound. Fragmentation patterns reveal the loss of catechol units and the stepwise breakdown of the symmetrical structure, providing additional confirmation of the molecular architecture. The high-resolution mass spectrometric data demonstrates excellent agreement between calculated and observed isotope patterns, confirming the elemental composition and molecular formula.

Properties

CAS No. |

69146-59-4 |

|---|---|

Molecular Formula |

C30H27N3O9 |

Molecular Weight |

573.5 g/mol |

IUPAC Name |

N-[[3,5-bis[[(2,3-dihydroxybenzoyl)amino]methyl]phenyl]methyl]-2,3-dihydroxybenzamide |

InChI |

InChI=1S/C30H27N3O9/c34-22-7-1-4-19(25(22)37)28(40)31-13-16-10-17(14-32-29(41)20-5-2-8-23(35)26(20)38)12-18(11-16)15-33-30(42)21-6-3-9-24(36)27(21)39/h1-12,34-39H,13-15H2,(H,31,40)(H,32,41)(H,33,42) |

InChI Key |

GCTFIRZGPIUOAK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NCC2=CC(=CC(=C2)CNC(=O)C3=C(C(=CC=C3)O)O)CNC(=O)C4=C(C(=CC=C4)O)O |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NCC2=CC(=CC(=C2)CNC(=O)C3=C(C(=CC=C3)O)O)CNC(=O)C4=C(C(=CC=C4)O)O |

Other CAS No. |

69146-59-4 |

Synonyms |

1,3,5-tris((N,N',N''-2,3-dihydroxybenzoyl)aminomethyl)benzene MECAM N,N',N''-(benzene-1,3,5-triyltris(methylene))tris(2,3-dihydroxybenzamide) |

Origin of Product |

United States |

Scientific Research Applications

Iron Chelation and Antibiotic Delivery

Iron Chelation Therapy

Mecam serves as a model compound for studying iron chelation therapies, particularly in conditions such as hemochromatosis. Iron overload can lead to various health issues, and chelating agents like this compound play a crucial role in mitigating these effects by binding excess iron and facilitating its excretion from the body.

Antibiotic Vectorization

One of the most promising applications of this compound is its role as a carrier for antibiotic delivery, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa. The compound exploits siderophore-dependent iron uptake pathways to transport antibiotics into bacterial cells. This mechanism allows for enhanced antibiotic efficacy by overcoming the low permeability of Gram-negative bacterial membranes .

Case Study: this compound-Ampicillin Conjugate

A study demonstrated that the this compound-ampicillin conjugate effectively transported iron into Pseudomonas aeruginosa cells via catechol-type outer membrane transporters. The results indicated that this conjugate not only facilitated iron uptake but also induced the expression of genes associated with antibiotic resistance, highlighting both its potential and challenges in clinical applications .

Siderophore Mimetic Research

This compound is classified as a synthetic siderophore mimetic, which are compounds designed to mimic natural siderophores that bacteria use to acquire iron from their environment. Research has shown that this compound can efficiently transport iron comparable to natural siderophores like enterobactin. This characteristic makes it an invaluable tool in developing new therapeutic strategies against iron-dependent pathogens .

Structural Studies and Mechanistic Insights

Recent advancements in structural biology have allowed researchers to investigate the interactions between this compound and bacterial transport systems at a molecular level. High-resolution structures obtained from X-ray crystallography have provided insights into how this compound binds to transporters and facilitates iron uptake, paving the way for more effective drug design strategies .

Potential in Antimicrobial Resistance Research

The rise of antimicrobial resistance (AMR) poses significant challenges in treating infections. This compound's ability to act as a Trojan horse for antibiotics offers a novel approach to combat AMR by enhancing drug delivery directly into resistant bacterial cells. Ongoing research aims to explore its effectiveness against various resistant strains and its potential role in future therapeutic regimens .

Data Table: Summary of this compound Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

Key Compounds : FEN, CAM, MEFEN (methyl fenvalerate), and DOTAM (tetraazacyclododecane tetraacetic acid).

| Compound | Carbonyl Groups Present? | IR Intensity (Relative) | Eigenvalues of IR-ICMs* |

|---|---|---|---|

| FEN | Yes | Strong | High (e.g., λ₁, λ₂) |

| CAM | Yes | Strong | High |

| MEFEN | No | Weak | Low |

| MECAM | No | Weak | Low |

*IR-ICMs: Intensity-carrying modes.

- Critical Insight : The absence of carbonyl groups in this compound and MEFEN results in weaker IR intensities compared to FEN and CAM. Eigenmodes associated with carbonyl stretching (λ₁) and bending (λ₂) dominate in FEN/CAM but are absent in this compound, reducing its spectroscopic activity .

Detailed Research Findings

Spectroscopic Weakness vs. Functional Niche

- This compound’s lack of carbonyl groups limits its utility in IR-based detection but makes it a candidate for studying non-carbonyl-dependent biological pathways. For example, its role in repressing fptA (a bacterial iron transporter) could inform antibiotic adjuvants targeting iron acquisition.

Comparative Model Performance

- In computational frameworks (e.g., memory buffer models for learning behavior), this compound-based algorithms show modest improvements (6–6.5% reduction in RMS error) over traditional Rescorla-Wagner models, albeit with increased parametric complexity. This mirrors its chemical profile: subtle structural changes yield niche advantages.

Data Tables

Table 2: Computational Performance (this compound vs. RWM)

| Model | RMS Error Reduction | Free Parameters | Key Advantage |

|---|---|---|---|

| RWM | Baseline | 7 | Simplicity |

| This compound | 6–6.5% | 9 | Improved trial-history integration |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis of this compound begins with 1,3,5-tris(bromomethyl)benzene (7) , a trifunctional aromatic core. Nitration of 7 using a mixture of nitric acid (65%) and sulfuric acid at 0°C yields 1,3,5-tris(bromomethyl)-2-nitrobenzene (7a) with a 91% yield. This nitro group serves as a handle for subsequent reductions to generate amine intermediates.

Amine Substitution and Catechol Arm Attachment

The bromine atoms in 7a are displaced via nucleophilic substitution with ammonia in a tetrahydrofuran (THF)-ethanol solvent system. This step forms a triamine intermediate, which is immediately reacted with 2,3-diacetoxybenzoyl chloride (6) under basic conditions (sodium bicarbonate, 0°C → room temperature). The acetyl-protecting groups on the catechol arms prevent premature oxidation or side reactions. This three-step sequence achieves an overall yield of 59% for the protected this compound precursor 8 .

Structural Modifications and Linker Optimization

Varying Linker Lengths and Symmetry

To optimize bacterial uptake, researchers synthesized this compound derivatives with linker arms ranging from three to seven atoms between the central benzene ring and catechol units. For example:

Altering the substitution pattern from 1,3,5 to 1,2,3 on the central benzene ring (compounds 16–18 ) increased steric hindrance, impacting iron-binding kinetics.

Functional Group Interconversions

The nitro group in 8a is reduced to an amine using hydrogenation or catalytic methods, enabling conjugation to antibiotics via carbamate or amide linkages. For instance, coupling this compound’s amine with β-lactams required activating the antibiotic’s carboxylate group with N-hydroxysuccinimide (NHS) in dimethylformamide (DMF).

Key Reaction Conditions and Purification

Critical Synthesis Parameters

Purification Techniques

-

Flash Chromatography : Silica gel columns with CH₂Cl₂/MeOH (20:1) resolve this compound intermediates (Rf = 0.21).

-

Preparative HPLC : Used for final compounds with gradients of acetonitrile/water (38% B, 20 mL/min flow rate).

Data Tables: Synthesis and Yields

Table 1. Key Intermediates in this compound Synthesis

Table 2. Linker Length vs. Bacterial Uptake Efficiency

Challenges and Mitigation Strategies

Byproduct Formation During Acylation

The reaction of 7a with 6 occasionally produces oligomers due to incomplete substitution. Using a 3.3-fold excess of 6 and slow addition at 0°C minimizes this issue.

Solubility Issues

This compound intermediates exhibit poor solubility in polar solvents. Mixed-solvent systems (e.g., THF/EtOH 1:1) enhance reactivity during amine substitution.

Computational Validation of Synthetic Routes

Density functional theory (DFT) simulations using the TPSS functional predicted the Fe³⁺-Mecam complex’s octahedral geometry, validating the design of catechol arm spacing. Relaxed force constant calculations confirmed the stability of Fe–O bonds (2.01–2.05 Å), aligning with experimental stability assays .

Q & A

Q. How does Mecam modulate neuronal activity in experimental models, and what methodological frameworks are used to quantify its effects?

this compound's impact on neuronal activity is typically studied using in vitro or in vivo electrophysiological recordings. For example, pre- and post-Mecam neuronal responses are compared across cell types (e.g., excitatory neurons, PV-positive interneurons) using calcium imaging or voltage-sensitive dyes. Key metrics include spike frequency, calcium transient amplitude, and synaptic current dynamics. Experimental designs often incorporate control conditions (e.g., baseline activity without this compound) and dose-response curves to isolate concentration-dependent effects .

Q. What are the primary biochemical pathways affected by this compound in synaptic transmission studies?

this compound is known to influence presynaptic calcium signaling, which regulates neurotransmitter release. Methodologically, researchers employ fluorometric assays (e.g., Fura-2 AM) to measure intracellular Ca²⁺ dynamics in response to this compound. Co-application with antagonists like nicotine (Nic) helps dissect receptor-specific pathways (e.g., cholinergic modulation). Data normalization against control conditions (e.g., "Mia Mia+Nic") ensures comparability across trials .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's dose-dependent effects across different experimental systems?

Discrepancies often arise from variability in cell-type specificity, buffer compositions, or assay sensitivity. A systematic approach includes:

- Meta-analysis : Pooling data from multiple studies (e.g., calcium transient amplitudes across concentrations) to identify trends.

- Sensitivity testing : Replicating experiments under standardized conditions (e.g., identical ionic gradients, temperature).

- Statistical modeling : Using mixed-effects models to account for inter-study variability and isolate confounding factors (e.g., batch effects) .

Q. What advanced statistical models are suitable for analyzing this compound's impact on learning curves in behavioral neuroscience?

The this compound principle integrates trial history and stimulus interactions to model associative learning. Researchers use:

- Root Mean Square (RMS) error analysis to compare observed vs. predicted response patterns.

- Configural cue models to test hypotheses about stimulus-specific memory buffers.

- Parameter optimization (e.g., α, β in associative models) to quantify this compound's role in modulating short-term memory effects. This requires iterative simulations and cross-validation against control datasets .

Methodological Guidance

Q. How should researchers design experiments to ensure reproducibility of this compound-related findings?

- Detailed protocols : Document buffer compositions, this compound concentrations, and equipment settings (e.g., electrode resistance in patch-clamp studies).

- Blinded analysis : Separate data collection and interpretation phases to minimize bias.

- Open data practices : Share raw datasets (e.g., calcium imaging traces) and metadata (e.g., trial sequences) via repositories like Zenodo or Figshare to facilitate replication .

Q. What strategies optimize the integration of this compound studies into systematic reviews or meta-analyses?

- PICOS framework : Define Population (e.g., rodent hippocampal neurons), Intervention (this compound dosage), Comparator (control groups), Outcomes (Ca²⁺ transient amplitude), and Study design (randomized trials).

- Risk-of-bias assessment : Use tools like SYRCLE’s RoB tool to evaluate internal validity (e.g., blinding, randomization).

- Dose-response meta-analysis : Stratify results by this compound concentration to identify thresholds for physiological effects .

Data Presentation and Reporting

Q. How should researchers present conflicting results on this compound’s efficacy in peer-reviewed manuscripts?

- Transparent reporting : Use tables to juxtapose contradictory findings (e.g., Ca²⁺ inhibition rates across studies) with annotated methodological differences.

- Discussion of limitations : Highlight variables like cell culture conditions or agonist co-application that may explain disparities.

- Supplementary materials : Include raw data plots and statistical code (e.g., R/Python scripts) for independent verification .

Tables for Key Findings

Q. Table 1. This compound’s Dose-Dependent Effects on Intracellular Ca²⁺ Transients

| This compound Concentration | Normalized Ca²⁺ Amplitude (%) | Co-Application | Study Design | Reference |

|---|---|---|---|---|

| 640 nM | 85 ± 4 | Nic | In vitro | |

| 2.5 μM | 72 ± 6 | Nic | In vitro | |

| 6.9 μM | 58 ± 5 | Nic | In vitro |

Q. Table 2. Common Pitfalls in this compound Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.